十五烷醛

描述

, also known as 1-pentadecanal, belongs to the class of organic compounds known as fatty aldehydes. These are long chain aldehydes with a chain of at least 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been detected in multiple biofluids, such as feces and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. can be converted into 2-methylpentadecanal. is a fresh and waxy tasting compound that can be found in citrus, coriander, herbs and spices, and lemon. This makes a potential biomarker for the consumption of these food products.

Pentadecanal is a long-chain fatty aldehyde that is pentadecane carrying an oxo substituent at position 1. It is a component of essential oils from plants like Solanum erianthum and Cassia siamea. It has a role as an antimicrobial agent, a volatile oil component and a plant metabolite. It is a long-chain fatty aldehyde and a 2,3-saturated fatty aldehyde.

科学研究应用

鞘脂代谢

十五烷醛在鞘脂的代谢中发挥作用,鞘脂是细胞膜的重要组成部分。 已经开发出一种使用十五烷醛衍生物的生物测定法来测量S1P裂解酶活性 . 这种酶对于调节鞘氨醇-1-磷酸(S1P)的水平至关重要,S1P是一种脂质信号分子,它影响细胞存活和增殖 . 该测定法提供了一种灵敏的方法来研究S1P裂解酶活性,这对于理解与鞘脂代谢相关的疾病具有重要意义。

长寿研究

在长寿研究中,十五烷醛衍生物已被与雷帕霉素和二甲双胍等已知延长寿命的化合物进行比较 . 这些研究集中于AMPK的激活和mTOR途径的抑制,这两者都是衰老和长寿的核心 . 十五烷醛在这些途径中的作用可能使其成为开发延长寿命疗法的宝贵工具。

心血管代谢健康

十五烷醛与心血管代谢健康有关,因为它存在于某些脂肪酸中。 研究表明,十五烷醛相关化合物的低水平可能会增加 2 型糖尿病、心脏病和其他代谢紊乱的风险 . 了解其功能可能导致预防和治疗这些疾病的新策略。

免疫系统调节

免疫系统的调节是十五烷醛显示潜力的另一个领域。 它被发现具有与具有抗炎作用的化合物相同的活性 . 这表明十五烷醛可用于开发治疗以慢性炎症为特征的疾病的治疗方法。

癌症研究

十五烷醛在细胞信号通路中的作用也扩展到癌症研究。 它对细胞增殖信号的影响可以提供对癌症生长的机制和潜在治疗靶点的见解 . 通过了解十五烷醛如何影响这些途径,研究人员可以探索癌症治疗的新途径。

肝脏健康

肝脏是另一个可能从十五烷醛研究中获益的器官。 研究表明,十五烷醛相关的脂肪酸可能可以预防非酒精性脂肪肝病和其他肝脏疾病 . 研究它对肝脏健康的影响可以导致更好的预防和控制肝脏疾病。

神经科学

在神经科学中,十五烷醛可能对研究神经退行性疾病很重要。 它在鞘脂代谢中的作用是相关的,因为鞘脂对大脑功能和结构很重要 . 对十五烷醛神经学影响的研究可能有助于治疗阿尔茨海默病和帕金森病等疾病。

分析化学

最后,在分析化学中,十五烷醛被用作校准仪器和验证方法的标准品。 开发一种定量协议和一种用于十五烷醛分析的衍生方法可以提高生化测定的敏感性和准确性

作用机制

Target of Action

Pentadecanal primarily targets biofilms formed by Staphylococcus epidermidis, a bacterium known to cause infections related to medical devices . The compound’s anti-biofilm activity has been demonstrated in both static and dynamic biofilm assays .

Mode of Action

Biochemical Pathways

This disruption likely involves multiple biochemical pathways related to bacterial communication and biofilm development .

Pharmacokinetics

It has been shown that pentadecanal can be adsorbed onto the surface of polydimethylsiloxane (pdms), a widely used silicone-based polymer . This suggests that pentadecanal could potentially be used in coatings for medical devices to prevent biofilm formation.

Result of Action

The primary result of pentadecanal’s action is the significant reduction of biofilm formation by S. epidermidis . This has important implications for preventing infections associated with medical devices, as S. epidermidis is a major cause of such infections .

Action Environment

The action of pentadecanal can be influenced by environmental factors. For instance, the compound has been found to be produced by the Antarctic marine bacterium Pseudoalteromonas haloplanktis TAC125 , suggesting that it may be particularly effective in cold environments. Additionally, the efficacy of pentadecanal as an anti-biofilm agent can be enhanced when it is adsorbed onto the surface of materials such as PDMS .

安全和危害

生化分析

Cellular Effects

Pentadecanal has been shown to have effects on various types of cells and cellular processes. For instance, it has been used as a coating to reduce or avoid biofilm formation on polydimethylsiloxane (PDMS)

Molecular Mechanism

It is known that Pentadecanal is a long-chain fatty aldehyde

属性

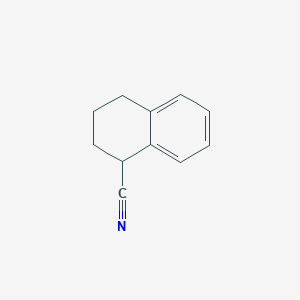

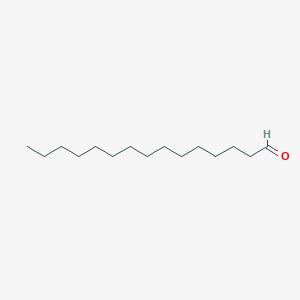

IUPAC Name |

pentadecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQJZNCFDLXSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062633 | |

| Record name | Pentadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

284.00 to 286.00 °C. @ 760.00 mm Hg | |

| Record name | Pentadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2765-11-9 | |

| Record name | Pentadecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2765-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002765119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXR39QX5Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 - 25 °C | |

| Record name | Pentadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main biological activity of pentadecanal that has been researched?

A1: Pentadecanal has shown promising activity as an anti-biofilm agent, specifically against Staphylococcus epidermidis. [, , ] This bacterium is a common cause of infections related to medical devices due to its ability to form biofilms, which are resistant to antibiotics and host immune responses.

Q2: How does pentadecanal exert its anti-biofilm activity?

A2: While the exact mechanism is still under investigation, research suggests that pentadecanal may act as an AI-2 signal molecule, interfering with the quorum sensing mechanism that S. epidermidis uses to form biofilms. []

Q3: Has pentadecanal been investigated for its potential in treating existing biofilms?

A4: While most research focuses on pentadecanal’s ability to prevent biofilm formation, some studies have explored its use in combination with antibiotics. Results indicate that pentadecanoic acid, a derivative of pentadecanal, can enhance the antimicrobial activity of vancomycin against S. epidermidis. [, ] This suggests a potential synergistic effect that could be beneficial in treating established biofilms.

Q4: What are the potential applications of pentadecanal's anti-biofilm properties?

A4: Pentadecanal and its derivatives show promise in developing:

- Anti-biofilm coatings for medical devices: Research has focused on modifying polydimethylsiloxane (PDMS), a common material for medical devices, with pentadecanal and pentadecanoic acid coatings to reduce S. epidermidis biofilm formation. []

- New antibacterial agents: Pentadecanal’s activity against both S. epidermidis and potentially L. monocytogenes suggests potential applications in food safety and preservation. []

Q5: What is the significance of discovering an anti-biofilm molecule from an Antarctic bacterium?

A6: The discovery of pentadecanal from Pseudoalteromonas haloplanktis TAC125, an Antarctic bacterium, highlights the potential of extremophiles as sources of novel bioactive compounds. [] Organisms living in extreme environments often produce unique molecules with potential applications in medicine, biotechnology, and other fields.

Q6: What is the role of pentadecanal in rice plants?

A7: In rice plants, pentadecanal is a product of fatty acid alpha-oxidation, a metabolic pathway essential for breaking down fatty acids. [, ] An enzyme called alpha-oxygenase catalyzes the initial step in this pathway, forming 2-hydroperoxypalmitic acid, which then degrades to pentadecanal. []

Q7: What is the molecular formula and weight of pentadecanal?

A7: The molecular formula of pentadecanal is C15H30O, and its molecular weight is 226.40 g/mol.

Q8: How is pentadecanal typically synthesized?

A9: One method for synthesizing pentadecanal involves using sym-trithiane as a starting material, as described in one of the research papers. [] This method involves several steps, including alkylation, hydrolysis, and oxidation reactions.

Q9: What spectroscopic techniques are used to characterize pentadecanal?

A10: Researchers commonly employ techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) to identify and characterize pentadecanal. [, , , ]

Q10: Has the synthesis of jaspine B, a natural product, been achieved using pentadecanal?

A11: Yes, researchers have successfully synthesized jaspine B using pentadecanal as a starting material. [, ] This synthesis utilizes an enantioselective aldol reaction as a key step, demonstrating the versatility of pentadecanal as a building block in organic synthesis.

Q11: Is there any information available regarding the toxicity of pentadecanal?

A11: While the research papers provided focus on the anti-biofilm activity of pentadecanal, they do not provide specific data on its toxicity. Further studies are needed to assess its safety profile, including potential adverse effects and long-term consequences.

Q12: Have any studies investigated the cytotoxicity of pentadecanal?

A13: One study investigated the cytotoxicity of pentadecanal and its derivatives on two immortalized eukaryotic cell lines. [] This type of research is crucial for evaluating the potential of pentadecanal for biomedical applications, ensuring that it exhibits minimal toxicity towards human cells.

Q13: In what other research areas has pentadecanal been identified?

A13: Pentadecanal has been found in various natural sources and has been studied in the context of:

- Flavor and aroma: Pentadecanal is a volatile compound found in various plants and fruits, contributing to their characteristic aromas. [, , , , , , , ] Studies have investigated its presence and potential role in the flavor profiles of foods such as beef sausage, low-fat sausages, and green chili pepper.

- Marine natural products: Pentadecanal has been isolated from marine organisms such as the red alga Laurencia filiformis [] and the sea hare Aplysia parvula. [] This highlights the diverse range of organisms that produce this compound and its potential ecological significance.

- Pollinator attractants: Research suggests that pentadecanal may play a role in attracting pollinators, particularly wasps, to certain orchid species. [] This finding contributes to our understanding of plant-insect interactions and the chemical ecology of pollination.

Q14: What analytical techniques are used to quantify pentadecanal in different matrices?

A15: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of pentadecanal in complex mixtures. [, , , , , , , , , , ] Researchers often employ techniques like headspace solid-phase microextraction (HS-SPME) [] and hydrodistillation [, , , , , ] to isolate volatile compounds, including pentadecanal, from various samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。